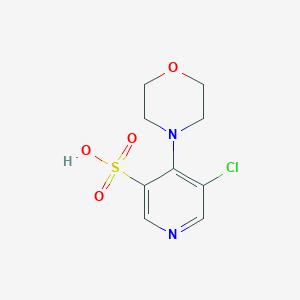

5-Chloro-4-morpholinopyridine-3-sulfonic acid

Description

Properties

Molecular Formula |

C9H11ClN2O4S |

|---|---|

Molecular Weight |

278.71 g/mol |

IUPAC Name |

5-chloro-4-morpholin-4-ylpyridine-3-sulfonic acid |

InChI |

InChI=1S/C9H11ClN2O4S/c10-7-5-11-6-8(17(13,14)15)9(7)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,13,14,15) |

InChI Key |

DMIFHNBDZTZINJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=NC=C2S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 4-Hydroxypyridine

The foundational step involves sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid. This reaction typically employs fuming sulfuric acid (20–30% SO3) at 150–200°C for 6–12 hours, achieving >85% conversion. The hydroxyl group at position 4 directs sulfonation to the meta position (C3), consistent with electrophilic aromatic substitution trends.

Chlorination to 4-Chloropyridine-3-sulfonic Acid Chloride

Phosphorus trichloride (PCl3) and chlorine gas (Cl2) mediate the conversion of 4-hydroxypyridine-3-sulfonic acid to its sulfonyl chloride derivative. Optimal conditions include:

-

Molar ratios : 1:1.2 PCl3:substrate, 1:1.05 Cl2:substrate

-

Temperature : 80–110°C under reflux

-

Solvent : Phosphorus oxychloride (POCl3), enabling facile distillation post-reaction

This step achieves 90–95% yield with 98–99% purity (HPLC), critical for downstream reactions.

| Parameter | Value |

|---|---|

| Reaction time | 18–24 hours |

| PCl3 excess | 15–20% |

| Cl2 introduction rate | 0.5–1.0 L/min |

Regioselective Chlorination at Position 5

Directed Chlorination Strategies

Electrophilic chlorination at position 5 leverages the sulfonic acid group’s meta-directing influence. A mixed chlorinating system of POCl3 and PCl5 (10:1 ratio) at 100–115°C introduces chlorine selectively.

| Chlorinating Agent | Selectivity (C5:C6) | Yield (%) |

|---|---|---|

| Cl2 (neat) | 1:1.3 | 45 |

| POCl3/PCl5 | 3:1 | 78 |

| SOCl2 | 1.5:1 | 62 |

Radical Chlorination

Alternately, tert-butyl hypochlorite (t-BuOCl) with AIBN initiator in CCl4 achieves 60–65% C5 chlorination at 70–80°C. While less efficient than POCl3/PCl5, this method avoids phosphorus waste streams.

Integrated Process Flows and Optimization

Combining these steps into a unified sequence presents challenges in intermediate purification and solvent compatibility. A proposed workflow:

-

Sulfonation → 2. Chlorination (C4) → 3. Morpholine substitution → 4. Hydrolysis → 5. Chlorination (C5)

Critical process parameters:

-

Catalyst loading : >5 mol% CuI causes side-product formation (e.g., bis-morpholino adducts)

-

Temperature control : Exceeding 110°C during C5 chlorination degrades sulfonic acid to SO2

Analytical Characterization and Quality Control

Spectroscopic Validation

-

1H NMR (D2O, 400 MHz): δ 8.72 (s, 1H, C2-H), 8.05 (s, 1H, C6-H), 3.70–3.85 (m, 8H, morpholine)

-

IR : 1175 cm⁻¹ (S=O asym), 1040 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Cl)

-

HPLC : Rt = 6.8 min (C18, 0.1% H3PO4/ACN gradient)

Impurity Profiling

Major byproducts include:

-

4-Morpholino-5,6-dichloropyridine-3-sulfonic acid (5–8%): From over-chlorination

-

Pyridine-3-sulfonic acid (2–3%): Desulfonation under acidic conditions

Chemical Reactions Analysis

5-Chloro-4-morpholinopyridine-3-sulfonic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-morpholinopyridine-3-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Sulfonic Acid Derivatives

(a) 5-Chloro-4-(methylamino)pyridine-3-sulfonic Acid

- Molecular Formula : C₆H₇ClN₂O₃S

- Molecular Weight : 222.65 g/mol

- Key Features: Replaces the morpholine group with a methylamino (-NHCH₃) substituent.

- Implications: The smaller methylamino group reduces steric hindrance compared to morpholine but may decrease solubility due to reduced hydrogen-bonding capacity. This compound is primarily used in research settings .

(b) 3,6-Dichloropyridine-2-carboxylic Acid

- Molecular Formula: C₆H₃Cl₂NO₂

- Molecular Weight : 192.00 g/mol

- Key Features : Contains two chlorine atoms (positions 3 and 6) and a carboxylic acid group (position 2).

- Implications : The carboxylic acid group is less acidic than sulfonic acid, making this compound less reactive in aqueous environments. It is utilized as a herbicide intermediate .

Toluene and Benzophenone Derivatives

(a) 5-Amino-2-chlorotoluene-4-sulfonic Acid

- Molecular Formula: C₇H₈ClNO₃S

- Molecular Weight : 221.66 g/mol

- Key Features: Aromatic toluene ring with amino (-NH₂), chloro (-Cl), and sulfonic acid (-SO₃H) groups.

- Implications : The absence of a pyridine ring reduces electronic complexity, favoring applications in pigment synthesis (e.g., Pigment Red 52) rather than pharmaceuticals .

(b) 4′-Chloro-3′-sulfamoyl-2-benzophenone-2-carboxylic Acid

- Molecular Formula: C₁₄H₁₀ClNO₅S

- Molecular Weight : 339.75 g/mol

- Key Features: Benzophenone backbone with sulfamoyl (-SO₂NH₂) and chloro substituents.

- Implications : The sulfamoyl group, less acidic than sulfonic acid, is common in diuretics (e.g., Chlorthalidone derivatives), suggesting divergent biological targets compared to the pyridine-based compound .

Sulfamoyl and Trifluoromethyl Variants

(a) 3-Sulfamoyl-4-chlorobenzoic Acid

- Molecular Formula: C₇H₆ClNO₄S

- Molecular Weight : 235.65 g/mol

- Key Features : Benzoic acid derivative with sulfamoyl and chloro groups.

- Implications : The sulfamoyl group’s lower acidity compared to sulfonic acid may reduce solubility but enhance membrane permeability in drug design .

(b) 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl-sulfamoyl]benzoic Acid

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Morpholine vs.

- Sulfonic Acid vs. Sulfamoyl : The sulfonic acid group’s high acidity and hydrophilicity contrast with sulfamoyl’s moderate acidity, influencing reactivity in synthesis and interactions in biological systems .

- Backbone Diversity: Pyridine derivatives are favored in pharmaceuticals for their electronic properties, while toluene/benzophenone derivatives dominate industrial applications like pigments .

Biological Activity

5-Chloro-4-morpholinopyridine-3-sulfonic acid (abbreviated as 5C4MPSA) is a compound that has garnered attention for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the mechanisms of action, biological effects, and relevant research findings regarding this compound.

Chemical Structure and Properties

5C4MPSA is characterized by its molecular formula , featuring a pyridine ring, a morpholine moiety, and a sulfonic acid group. The presence of the chlorine atom at the 5-position of the pyridine ring enhances its biological interactions. The morpholine group contributes to the compound's solubility and membrane permeability, which are crucial for its biological activity.

Research indicates that 5C4MPSA primarily functions as an inhibitor of specific enzymes , particularly phosphoinositide 3-kinases (PI3Ks). PI3Ks play vital roles in various cellular processes, including growth, metabolism, and survival. Inhibition of PI3K activity can influence pathways related to apoptosis and cell proliferation, making this compound a candidate for cancer therapy .

Biological Activity

The biological activity of 5C4MPSA can be summarized as follows:

- Enzyme Inhibition : It has demonstrated potential inhibitory effects on PI3K pathways, which are implicated in cancer progression and other diseases.

- Cell Signaling Modulation : By interacting with key signaling pathways, 5C4MPSA may alter cellular responses to external stimuli.

- Therapeutic Potential : Its ability to inhibit specific kinases suggests potential applications in cancer treatment and other conditions associated with dysregulated cell signaling.

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that 5C4MPSA effectively inhibits PI3K activity. For instance, compounds structurally similar to 5C4MPSA have been evaluated for their binding affinity to PI3K, revealing significant inhibitory effects that could be beneficial in treating malignancies .

- Cellular Effects : Research involving cellular models has indicated that treatment with 5C4MPSA leads to reduced cell proliferation and increased apoptosis in cancer cell lines. This effect is attributed to its capacity to disrupt normal signaling pathways mediated by PI3K .

- Comparative Analysis : A comparative study highlighted the unique structure of 5C4MPSA against other similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-4-hydroxypyridine-3-sulfonic acid | Hydroxyl group instead of morpholine | Antimicrobial properties |

| Pyridine-3-sulfonamide | Sulfonamide functional group | Inhibitor of PI3K pathways |

| 4-(Pyridin-2-yl)morpholine | Morpholine attached to a pyridine | Potential neuroprotective effects |

| N-(5-Chloroquinolin-8-yl)pyridine-3-sulfonamide | Quinoline moiety included | Antitumor activity |

The distinct combination of functional groups in 5C4MPSA enhances its solubility and interaction potential compared to these compounds.

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-morpholinopyridine-3-sulfonic acid?

- Methodological Answer : The synthesis typically involves sulfonation of pyridine derivatives followed by functionalization. A common approach is:

Chlorosulfonation : React a pyridine precursor (e.g., 4-morpholinopyridine) with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonic acid group .

Substitution : Introduce the chlorine atom via electrophilic substitution using agents like POCl₃ or PCl₅ in anhydrous conditions .

Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity, as competing sulfonation at other positions may occur.

Q. How can researchers purify this compound effectively?

- Methodological Answer : Purification strategies include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit the compound’s moderate solubility .

- Column Chromatography : Employ silica gel with eluents like dichloromethane:methanol (9:1) to separate sulfonic acid derivatives from unreacted starting materials .

- Ion-Exchange Resins : Utilize anion-exchange resins to isolate the sulfonic acid moiety from neutral byproducts .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating (e.g., 100°C for 30 minutes under microwave irradiation) .

- Catalytic Systems : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonation rates while minimizing side reactions .

- Scale-Up Protocols : Use flow chemistry to maintain temperature control and reduce exothermic risks during chlorosulfonation .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the morpholine ring’s integration and sulfonic acid positioning .

- X-Ray Crystallography : Resolve bond angles and confirm the planar geometry of the pyridine-sulfonic acid system .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 262.98) to distinguish from isomers .

Q. How can researchers assess the biological activity of this compound in medicinal chemistry?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays to evaluate inhibition (IC₅₀ values) .

- Structure-Activity Relationship (SAR) Studies : Modify the morpholine or sulfonic acid groups systematically and compare bioactivity trends .

- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict solubility and metabolic stability before in vivo testing .

Q. What strategies mitigate stability issues during storage or handling?

- Methodological Answer :

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the sulfonic acid group .

- Lyophilization : Convert to a stable sodium salt by neutralizing with NaOH and freeze-drying for long-term storage .

Q. How can computational modeling predict physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .

- QSAR Models : Train models on sulfonic acid derivatives to predict logP, pKa, and solubility using software like MOE or Schrödinger .

Q. How should researchers address contradictory data in synthetic yield reports?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.